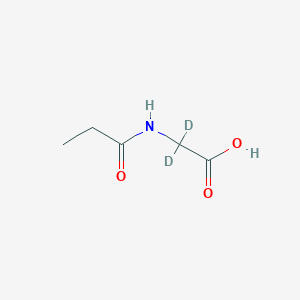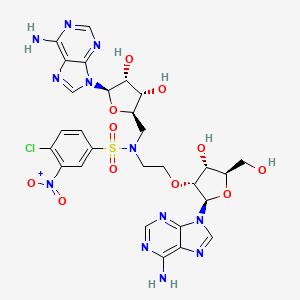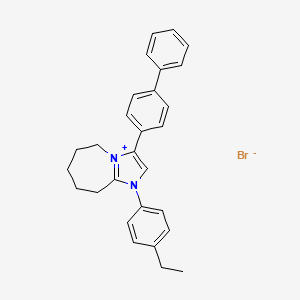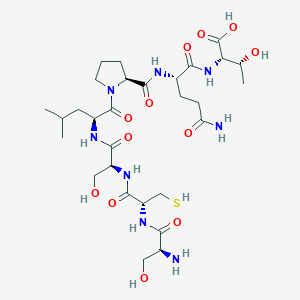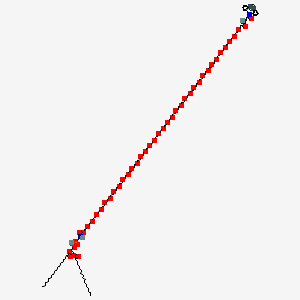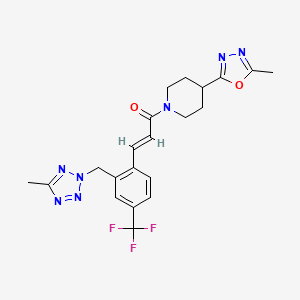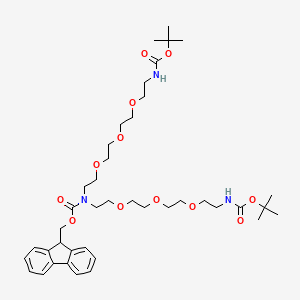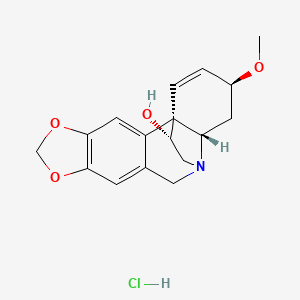
Natalensin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Natalensin hydrochloride is a natural antimicrobial peptide produced by the strains of Streptomyces natalensis. It is widely recognized for its antifungal properties and is commonly used as a preservative in various food products such as yogurt, sausages, and juices . This compound is also known for its safety and efficacy in preventing fungal growth, making it a valuable asset in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Natalensin hydrochloride is produced as a secondary metabolite by some Streptomyces species, including Streptomyces natalensis . The production process involves the fermentation of these bacterial strains under controlled conditions. The optimal conditions for the production include maintaining a specific temperature, pH, and nutrient availability to maximize the yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully monitored and controlled. After fermentation, the compound is extracted and purified using various techniques such as solvent extraction, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Natalensin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antimicrobial properties, while reduction reactions can produce reduced forms with different biological activities .
Applications De Recherche Scientifique
Natalensin hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antimicrobial peptides and their interactions with microbial membranes . In biology, it serves as a tool for investigating the effects of antifungal agents on various fungal species . In medicine, this compound is explored for its potential therapeutic applications in treating fungal infections . Additionally, in the food industry, it is utilized as a natural preservative to extend the shelf life of various food products .
Mécanisme D'action
The mechanism of action of natalensin hydrochloride involves its binding to sterols in the fungal cell membrane, specifically ergosterol . This binding disrupts the membrane structure, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission . As a result, the integrity of the fungal cell membrane is compromised, leading to cell death. This mechanism is distinct from other polyene antibiotics, which typically alter membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to natalensin hydrochloride include other polyene antibiotics such as amphotericin B and nystatin . These compounds also exhibit antifungal properties and are used in various medical and industrial applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific mechanism of action, which involves binding to ergosterol and preventing membrane fusion and fission . This unique mode of action makes it particularly effective against a wide range of fungal species, including those that are resistant to other antifungal agents .
Propriétés
Formule moléculaire |
C17H20ClNO4 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11;/h2-4,6,11,15-16,19H,5,7-9H2,1H3;1H/t11-,15+,16+,17+;/m1./s1 |
Clé InChI |
JKYYANZWLPGRSF-QPAPBSAUSA-N |
SMILES isomérique |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
SMILES canonique |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


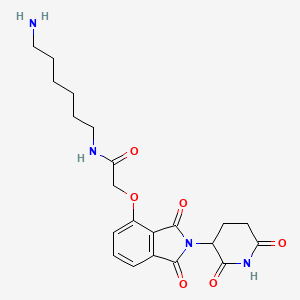
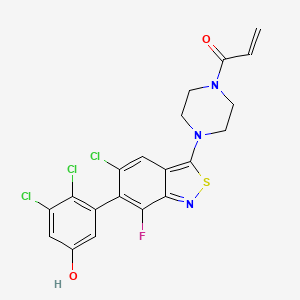
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
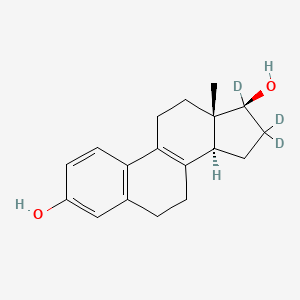
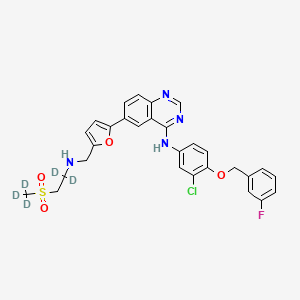
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
